3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22(2)14-8-5-7-13(10-14)17-20-21-18(25-17)15-11-12-6-3-4-9-16(12)24-19(15)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFODZQXBPRNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the 3-(dimethylamino)phenyl hydrazine derivative, which is then reacted with a suitable carboxylic acid derivative to form the 1,3,4-oxadiazole ring. The final step involves the cyclization of the intermediate with a chromen-2-one precursor under specific reaction conditions, such as the use of a dehydrating agent and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Based on the search results, information regarding the applications of (4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol is limited. The available data primarily focuses on the compound's chemical properties, synthesis of related compounds, and potential uses of similar compounds in different applications.
Chemical Information
(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol
- CAS Number: CB81520138
- Molecular Formula:
- Molecular Weight: 382.4081032 g/mol
- IUPAC Name: [1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanol
Potential Applications and Related Research
While specific applications for (4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol are not detailed in the search results, the documents suggest potential areas of interest based on related compounds:
- Ebselen Derivatives: Research on ebselen derivatives shows potential in treating multidrug-resistant staphylococcal infections and acting as a skin depigmenting agent by inhibiting melanin biosynthesis .
- Cholinesterase and Glutathione Peroxidase Inhibitors: Some ebselen derivatives have been evaluated as inhibitors of cholinesterases and glutathione peroxidase mimics, suggesting they may have uses for treating Alzheimer's disease .
- 1,3,4-oxadiazoles: The 1,3,4-oxadiazole-2-thione moiety is present in a variety of compounds and is significant in medicinal chemistry .
- Kinase Modulation: Patent 3007462 discusses compounds and methods for kinase modulation .
Mechanism of Action
The mechanism of action of 3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key analogues:
Key Observations:
- Substituent Impact: Electron-donating groups (e.g., dimethylamino in the target compound) improve solubility and charge interactions, while electron-withdrawing groups (e.g., chloro in triazine derivatives) enhance antimicrobial potency .
- Heterocyclic Diversity : Replacing oxadiazole with thiazole (as in ) or incorporating triazine () shifts activity profiles from anticancer to antimicrobial .
Antimicrobial Activity:
- Triazine-linked oxadiazole derivatives (e.g., ) showed broad-spectrum activity against S. aureus (MIC = 12.5 μg/mL) and C. albicans (MIC = 25 μg/mL), attributed to the sulfanyl-triazine moiety disrupting microbial membranes .
- Comparison: The target compound’s dimethylamino group may reduce antimicrobial efficacy compared to halogenated analogues but could improve pharmacokinetics .
Anticancer Activity:
- Polymorphism in phenyl- and pyridinyl-oxadiazole derivatives () led to variable activity (IC50 = 18–45 μM), with planar coumarin-oxadiazole structures favoring DNA intercalation .
Enzyme Inhibition:
- Benzophenone-oxadiazole hybrids () demonstrated dual inhibition of α-glucosidase/α-amylase, critical for diabetes management. The target compound’s dimethylamino group may similarly modulate enzyme binding .
Biological Activity
The compound 3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a hybrid molecule that combines features of oxadiazole and chromene structures, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 298.30 g/mol
- CAS Number : 1152588-03-8
The compound's structure incorporates a dimethylamino group, an oxadiazole moiety, and a chromene scaffold, contributing to its unique biological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. In particular, compounds similar to the target molecule have shown effectiveness against various bacterial strains. For instance, studies indicate that certain oxadiazole derivatives possess potent activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa .
Anticancer Activity
Chromene derivatives have been noted for their anticancer effects. The mechanism often involves the induction of apoptosis in cancer cells through caspase activation. In vitro studies have shown that certain analogs lead to cell cycle arrest and reduced cell migration in cancer cell lines . Specific IC values for these compounds range from 4.35 to 5.54 µg/mL against various cancer cell lines such as HCT-116 and MCF-7 .
Anticholinesterase Activity
The compound's potential as an anticholinesterase agent has been explored, with findings suggesting that it may inhibit acetylcholinesterase (AChE) effectively. In comparative studies, certain coumarin derivatives exhibited IC values ranging from 0.02 to 0.92 µM against AChE, indicating strong inhibitory potential . This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
The SAR analysis of compounds related to the target molecule reveals that modifications on the chromene and oxadiazole rings significantly affect biological activity. For example:
- The presence of electron-donating groups (like dimethylamino) enhances anticholinesterase activity.
- Substitutions on the oxadiazole ring can modulate antimicrobial potency.
Study 1: Antimicrobial Efficacy
A study evaluated various oxadiazole derivatives against a panel of bacteria. The results indicated that compounds with a dimethylamino group displayed enhanced activity against gram-positive bacteria compared to their counterparts without this substitution .
Study 2: Anticancer Mechanisms
In another investigation focused on anticancer properties, a series of chromene derivatives were tested for their ability to induce apoptosis in MCF-7 breast cancer cells. The study found that specific structural modifications led to improved efficacy in triggering apoptotic pathways through caspase activation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(5-(3-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and its derivatives?
- Methodology : The compound is typically synthesized via condensation reactions. For instance, 2-oxo-2H-chromene-3-carbohydrazide is reacted with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) in ethanol under reflux, using piperidine as a catalyst . Derivatives can be further functionalized by reacting with electrophilic agents like 2,4,6-trichloro-1,3,5-triazine under controlled pH (neutralized with potassium bicarbonate) at 0–5°C to introduce sulfanyl-triazine moieties .
- Key Considerations : Reaction time (5–6 hours for cyclization), solvent selection (acetone or ethanol), and purification via recrystallization are critical for yield optimization .
Q. How is the antimicrobial activity of this compound typically evaluated in vitro?
- Methodology : Standard protocols involve testing against Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative bacteria (e.g., E. coli, P. aeruginosa) as well as fungal strains (e.g., C. albicans). Minimum Inhibitory Concentration (MIC, μg/mL) and zone of inhibition (mm) assays are performed using serial dilutions in agar diffusion methods .
- Key Considerations : Positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO) are essential to validate results .
Q. What spectroscopic methods are employed to confirm the structure of this compound?
- Methodology : Structural elucidation relies on:
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromenone).
- NMR (¹H, ¹³C, ¹⁹F) : For substituent positioning and electronic environment analysis.
- Elemental analysis : To verify purity and molecular formula .
Advanced Research Questions
Q. How do modifications to the triazine moiety in derivatives influence antimicrobial efficacy?
- Methodology : Introducing electron-withdrawing groups (e.g., chlorine) on the triazine ring enhances antimicrobial activity by increasing electrophilicity and membrane interaction. For example, 3-{5-[(4,6-dichloro-1,3,5-triazin-2-yl)sulfanyl]-oxadiazol-2-yl}-chromen-2-one derivatives show MIC values of 2–8 μg/mL against S. aureus .
- Data Interpretation : Comparative studies using MIC assays reveal that chloro-substituted triazines outperform methoxy analogs due to improved lipophilicity .
Q. What challenges arise in interpreting crystallographic data for such compounds, and how can SHELXL software address them?
- Challenges : Twinning, high thermal motion, and disorder in crystal lattices complicate refinement.
- Solutions : SHELXL employs robust algorithms for:
- Twin refinement : Handling twinned data via HKLF5 format.
- Restraints : Applying geometric constraints for disordered moieties.
- High-resolution data : Utilizing anisotropic displacement parameters for accurate thermal motion modeling .
- Example : A derivative with a chromenone core showed a mean C–C bond length of 1.45 Å (σ = 0.002 Å) after refinement, confirming structural integrity .
Q. When encountering discrepancies in biological activity data between similar derivatives, what analytical approaches are recommended?
- Methodology :
Statistical Validation : Perform dose-response curves in triplicate to rule out experimental error.
SAR Analysis : Compare substituent effects (e.g., dimethylamino vs. methoxy groups) using molecular docking to predict binding affinities.
Physicochemical Profiling : Measure logP and solubility to assess bioavailability differences .
- Case Study : A dimethylamino-substituted derivative exhibited lower MIC than its methoxy counterpart, attributed to enhanced cationic interaction with bacterial membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
